molecular formula C19H15ClFN3O2S B2708613 2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 899944-02-6

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Cat. No. B2708613
CAS RN: 899944-02-6
M. Wt: 403.86
InChI Key: MRSVTLMLTYIIET-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action involves inhibiting specific pathways crucial for cancer cell survival and proliferation. Researchers are investigating its potential use against various cancer types, including breast, lung, and colon cancers. Further studies are needed to validate its efficacy and safety in clinical trials .

Anti-Inflammatory Effects

Inflammation plays a significant role in various diseases, including autoimmune disorders and chronic conditions. Preliminary research suggests that this compound may have anti-inflammatory properties by modulating immune responses. Scientists are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Activity

The compound’s structure indicates possible interactions with neuronal receptors and pathways. Researchers are investigating its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Early findings suggest that it may help preserve neuronal function and reduce oxidative stress .

Antimicrobial Potential

In vitro studies have demonstrated the compound’s activity against certain bacterial and fungal strains. Researchers are evaluating its potential as an antimicrobial agent, especially in the context of drug-resistant pathogens. However, more comprehensive studies are necessary to determine its clinical relevance .

Metabolic Disorders

The compound’s chemical structure suggests interactions with metabolic pathways. Researchers are exploring its effects on glucose metabolism, lipid regulation, and insulin sensitivity. It may hold promise as a therapeutic option for metabolic disorders like type 2 diabetes and obesity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for “2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide” is not documented in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide” is not available in the current resources .

Future Directions

The future directions for research on “2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications in various fields .

properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-12-4-2-3-5-16(12)23-17(25)11-27-18-19(26)24(9-8-22-18)13-6-7-15(21)14(20)10-13/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSVTLMLTYIIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

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